4-bromo-1-(difluoromethyl)-1H-pyrazol-3-amine hydrochloride
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Overview
Description
4-bromo-1-(difluoromethyl)-1H-pyrazol-3-amine hydrochloride is a chemical compound with the molecular formula C4H3BrF2N2·HCl It is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(difluoromethyl)-1H-pyrazol-3-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions are generally mild, allowing for the inclusion of various functional groups and sterically hindered substrates.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(difluoromethyl)-1H-pyrazol-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield different pyrazole derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
Scientific Research Applications
4-bromo-1-(difluoromethyl)-1H-pyrazol-3-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-bromo-1-(difluoromethyl)-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-(difluoromethyl)-1H-pyrazole
- 1-(difluoromethyl)-1H-pyrazol-3-amine
- 4-bromo-1H-pyrazol-3-amine
Uniqueness
4-bromo-1-(difluoromethyl)-1H-pyrazol-3-amine hydrochloride is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C4H5BrClF2N3 |
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Molecular Weight |
248.46 g/mol |
IUPAC Name |
4-bromo-1-(difluoromethyl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C4H4BrF2N3.ClH/c5-2-1-10(4(6)7)9-3(2)8;/h1,4H,(H2,8,9);1H |
InChI Key |
PWYSEKJNNXDHQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1C(F)F)N)Br.Cl |
Origin of Product |
United States |
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